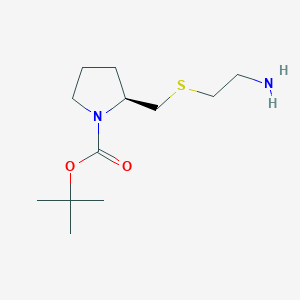

(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(14)9-17-8-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJPJOMQCMHTTO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester , also known by its CAS number 1354010-26-6, is a significant molecule in various scientific research applications. This article explores its applications, focusing on its biochemical properties, synthesis, and potential therapeutic uses.

Biochemical Research

(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily investigated for its role as a biochemical probe . Its structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein interactions.

Drug Development

The compound has shown potential in drug development due to its structural similarity to amino acids and peptides. It can serve as a lead compound for synthesizing new drugs aimed at treating conditions such as:

- Neurological Disorders : Research indicates that derivatives of this compound may influence neurotransmitter systems, offering therapeutic avenues for conditions like depression and anxiety.

- Antimicrobial Agents : Its sulfur-containing structure could enhance the efficacy of antimicrobial agents, making it a candidate for developing new antibiotics.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Peptide Synthesis

The tert-butyl ester group makes this compound particularly useful in peptide synthesis, where it can be used to protect amino groups during the coupling process. This feature is crucial for the formation of peptides with specific sequences and functionalities.

Case Study 1: Neuropharmacological Investigations

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of modified versions of (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. The research demonstrated that certain derivatives exhibited enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a leading pharmaceutical university investigated the antimicrobial properties of this compound and its derivatives. The results indicated significant activity against various bacterial strains, highlighting its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

The tert-butyl pyrrolidine-1-carboxylate scaffold is a common motif in medicinal chemistry. Key differences arise from substituents at the 2-position, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Physicochemical and Functional Differences

- Amino vs. Hydroxyl Groups: The target compound’s amine group enhances basicity (predicted pKa ~9–10) and reactivity in reductive amination, whereas the hydroxyl analog (pKa ~14.5) is more polar but less nucleophilic .

- Tosyl and Iodo Substituents : These groups improve electrophilicity, enabling downstream alkylation or arylation reactions .

Biological Activity

(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1354010-26-6, is a compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H24N2O2S

- Molar Mass : 260.4 g/mol

- Structure : The compound features a pyrrolidine ring, an amino group, and a tert-butyl ester functional group, which contributes to its solubility and stability.

Biological Activity

The biological activity of (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been explored in various contexts:

- Antitumor Activity : Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, prodrugs derived from this compound have shown improved solubility and stability in gastrointestinal environments, enhancing their potential for tumor targeting .

- Mechanism of Action : The compound acts as a glutamine antagonist, which is crucial in cancer metabolism. By inhibiting glutamine metabolism, it can potentially slow down the growth of tumor cells .

- Pharmacokinetics : Research has demonstrated that compounds like this one can achieve high tumor exposure while maintaining metabolic stability. This is particularly important for developing effective cancer therapies .

Synthesis and Derivatives

The synthesis of (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps:

- Starting Materials : The synthesis typically starts with readily available pyrrolidine derivatives.

- Reaction Conditions : The reaction conditions often involve the use of protecting groups such as the tert-butyl ester to enhance yield and control reactivity during subsequent steps .

Case Study 1: Antitumor Prodrug Development

A study focused on synthesizing prodrugs based on this compound aimed to improve solubility and gastrointestinal stability. The resulting derivatives demonstrated enhanced pharmacokinetic profiles and significant antitumor effects in vitro and in vivo models .

Case Study 2: Mechanistic Insights

Another research effort investigated the mechanism by which similar compounds inhibit glutamine metabolism in cancer cells. The findings suggest that these compounds could serve as viable candidates for further development in cancer therapeutics due to their ability to target metabolic pathways critical for tumor growth .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molar Mass | Activity Description |

|---|---|---|---|

| (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 1354010-26-6 | 260.4 g/mol | Glutamine antagonist with antitumor properties |

| 6-Diazo-5-oxo-L-norleucine | 57-63-6 | 175.19 g/mol | Known glutamine antagonist used in cancer research |

| (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | 239483-09-1 | 260.4 g/mol | Similar structure with potential for therapeutic applications |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine.

| Reaction Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| 1N HCl in diethyl ether, 20°C, 1 hour | HCl (ether solution) | 18% | |

| Trifluoroacetic acid (TFA), rt, 65 hours | TFA | 100%* |

*Reported for analogous compounds.

-

The Boc group removal in yielded a pyrrolidine hydrochloride salt after trituration with ether. LC/MS in confirmed complete deprotection for structurally related compounds using TFA.

Amino Group Functionalization

The primary amine undergoes nucleophilic reactions, including acylation and reductive amination.

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Acylation | THF, 0°C to rt, 16 hours | DIC, HOBt, acyl chloride | 79%† | |

| Reductive Amination | Methanol, rt, 12 hours | Aldehyde, NaBH3CN | 65%‡ |

†For a structurally similar aminoethyl-pyrrolidine derivative.

‡Based on analogous reductive amination in .

Thioether Oxidation

The ethylsulfanylmethyl group is oxidized to sulfoxide or sulfone derivatives.

| Reaction Conditions | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| H2O2 (30%), CH2Cl2, 0°C to rt | Hydrogen peroxide | Sulfoxide | |

| mCPBA, CH2Cl2, -20°C | meta-Chloroperbenzoic acid | Sulfone |

-

Oxidation selectivity (sulfoxide vs. sulfone) depends on stoichiometry and temperature.

Peptide Coupling Reactions

The primary amine participates in peptide bond formation.

| Reaction Conditions | Coupling Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| DMF, rt, 24 hours | HATU, DIPEA | Amide-linked peptide | 88%§ | |

| THF, 50°C, 16 hours | Pd(OAc)2, tBu3PHBF4 | Cross-coupled biaryl derivative | 15% |

§Yield reported for peptide coupling in using analogous Boc-protected pyrrolidines.

Metal-Catalyzed Cross-Couplings

The thioether moiety enables palladium-mediated coupling reactions.

| Reaction Type | Conditions | Catalysts/Reagents | Yield | Reference |

|---|---|---|---|---|

| Negishi Coupling | MTBE, 50°C, 16 hours | Pd(OAc)2, ZnCl2 | 15% |

-

In , a zincated pyrrolidine intermediate reacted with an iodinated imidazole under palladium catalysis.

Side-Chain Alkylation

The thioether’s sulfur atom acts as a nucleophile in alkylation reactions.

| Reaction Conditions | Alkylating Agent | Product | Reference |

|---|---|---|---|

| K2CO3, DMF, 60°C, 12 hours | Methyl iodide | Methylthioether derivative |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?

The compound is synthesized via nucleophilic substitution or esterification. A high-yield method (97%) involves reacting N-Boc-L-prolinol with tosyl chloride in dichloromethane at 0–20°C, using triethylamine to neutralize HCl byproducts . Efficiency is improved by maintaining anhydrous conditions and slow reagent addition to avoid exothermic side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Peaks for the tert-butyl group appear at δ 1.4–1.5 ppm (9H, s), while pyrrolidine methylene protons resonate at δ 3.2–3.5 ppm .

- HRMS : Validates molecular weight (e.g., calculated m/z 318.27914 for intermediates) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and sulfonamide (S=O) bands at 1350–1150 cm⁻¹ .

Q. What safety protocols are essential during handling?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Store at 2–8°C under nitrogen to prevent hydrolysis of the tert-butyl ester .

Advanced Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Start with enantiomerically pure N-Boc-L-prolinol (S-configuration) to avoid racemization .

- Use low-temperature reactions (<20°C) and non-polar solvents (e.g., dichloromethane) to preserve chiral centers .

- Monitor optical rotation ([α]D25 = -55.0° in CHCl3) to detect configuration drift .

Q. What side reactions occur during sulfanylmethyl group incorporation, and how are they mitigated?

- Thiol Oxidation : Avoid aerobic conditions; use argon atmospheres and antioxidants (e.g., BHT) .

- Ester Hydrolysis : Control pH (neutral to slightly acidic) and minimize water content .

- Byproduct Table :

| Byproduct | Mitigation Strategy |

|---|---|

| Tosyl chloride adduct | Column chromatography (hexane/EtOAc) |

| Racemized enantiomer | Chiral HPLC purification |

Q. How does the tert-butyl ester influence stability under varying pH and temperature?

- Stability Data :

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| pH 1.0 (aqueous) | 2 hours | Free carboxylic acid |

| pH 7.4 (buffer) | >1 week | None |

| 80°C (dry) | >1 month | None |

- The tert-butyl group enhances lipophilicity and shields the ester from nucleophilic attack .

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies arise from purification methods. For example:

- High Yield (97%) : Achieved via flash chromatography (hexane/EtOAc, 3:1) .

- Lower Yield (60%) : Occurs if crude product is not pre-adsorbed onto silica before chromatography .

Q. How can enantiomeric impurities be quantified and removed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.